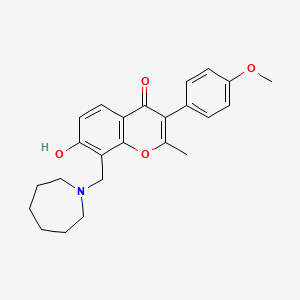

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-16-22(17-7-9-18(28-2)10-8-17)23(27)19-11-12-21(26)20(24(19)29-16)15-25-13-5-3-4-6-14-25/h7-12,26H,3-6,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGIXMSMXWDBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps:

-

Formation of the Chromen-4-one Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the condensation of a 2-hydroxyacetophenone derivative with an aldehyde in the presence of a base like sodium hydroxide.

-

Introduction of the Azepane Group: : The azepane moiety can be introduced via nucleophilic substitution reactions. This often involves the reaction of a halomethyl derivative of the chromen-4-one with azepane under basic conditions.

-

Hydroxylation and Methoxylation: : The hydroxyl and methoxy groups are typically introduced through selective functional group transformations. For example, hydroxylation can be achieved using reagents like hydrogen peroxide in the presence of a catalyst, while methoxylation can be done using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxyl group at the 7-position can undergo oxidation to form a ketone or quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : The chromen-4-one core can be reduced to a chromanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Substitution: : The azepane group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, reacting with alkyl halides can introduce alkyl groups at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Ketone or quinone derivatives.

Reduction: Chromanol derivatives.

Substitution: Alkylated azepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential therapeutic properties. Its antioxidant and anti-inflammatory activities make it a candidate for the development of drugs targeting oxidative stress-related diseases and inflammatory conditions. Additionally, its structural similarity to other bioactive flavonoids suggests potential anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents in sunscreens or as additives in food and cosmetics for their antioxidant properties.

Mechanism of Action

The biological effects of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one are primarily mediated through its interaction with cellular antioxidant systems. It can scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby protecting cells from oxidative damage. Additionally, it may inhibit pro-inflammatory signaling pathways, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key structural analogs differ in substituents at positions 2, 3, 7, and 8, altering physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties of Analogs

Impact of Substituent Variations

Position 8 Modifications

- Azepane vs. Piperidine ( vs. Piperidine’s smaller size may improve metabolic stability .

- Azepane vs. Dimethylamine ( vs. 11): The dimethylamino group in 5g is more basic (pKa ~10) than azepane (pKa ~9), altering protonation states under physiological conditions. This could influence membrane permeability and target interactions .

Position 3 Aryl Groups

- 4-MeOPh vs. Benzothiazole ( vs. 15) : The 4-methoxyphenyl group (electron-donating) enhances π-π interactions, while benzothiazole (electron-withdrawing) may increase electrophilicity, affecting redox properties and bioactivity .

Glycosylation ()

The glucopyranosyl group in 4'-MeO-puerarin drastically increases hydrophilicity, making it suitable for aqueous formulations but limiting blood-brain barrier penetration compared to the lipophilic azepane-substituted target compound .

Spectral and Analytical Comparisons

- NMR :

- IR : Hydroxyl stretches (~3200 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹) are consistent across analogs. Acetoxy groups (e.g., 11e in ) show additional C=O stretches at ~1740 cm⁻¹ .

Biological Activity

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, a derivative of chromen-4-one, has garnered attention due to its diverse biological activities. This compound is characterized by an azepane ring, a hydroxy group, and a methoxyphenyl group, which contribute to its unique pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO4, with a molecular weight of 379.4 g/mol. The structural features include:

- Azepane Ring : Enhances bioavailability and stability.

- Hydroxy Group : Increases binding affinity to biological targets.

- Methoxyphenyl Group : Contributes to the compound's lipophilicity and biological interactions.

Antioxidant Activity

Research indicates that chromen-4-one derivatives exhibit significant antioxidant properties. The presence of the hydroxy group in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the activation of NF-kB in LPS-stimulated RAW 264.7 macrophages. This inhibition leads to a decrease in pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .

Anticancer Potential

The compound has been investigated for its anticancer properties. It demonstrates cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.

- Receptor Binding : It binds to various receptors, modulating their activity and influencing downstream signaling pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar chromen-4-one derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | Structure | Antioxidant, anti-inflammatory |

| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | Structure | Strong NF-kB inhibition |

| Neopetasane | Structure | Cytotoxicity against cancer cells |

Case Studies

- Study on Inflammatory Response : A study conducted on RAW 264.7 macrophages demonstrated that treatment with this compound significantly reduced NO production and inhibited LPS-induced NF-kB activation without inducing cytotoxicity .

- Anticancer Efficacy : In vitro studies revealed that the compound exhibited potent cytotoxic activity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Q & A

Q. Optimization Tips :

- Temperature Control : Lower temperatures reduce undesired side products during substitution steps.

- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity for methoxyphenyl attachment .

- Yield Enhancement : Continuous flow reactors can improve scalability and reaction homogeneity for industrial-scale research .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 422.19) and fragmentation patterns .

- X-ray Crystallography :

Advanced: How do structural modifications (e.g., azepane chain length, methoxy positioning) influence bioactivity in related chromenone derivatives?

Methodological Answer:

Key findings from structure-activity relationship (SAR) studies:

Q. Experimental Design :

- In Vitro Assays : Test cytotoxicity (MTT assay), antioxidant capacity (DPPH radical scavenging), and enzyme inhibition (e.g., COX-2).

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., β-amyloid for neurodegenerative studies) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : HPLC-MS analysis (≥98% purity) is essential; impurities like 7-hydroxy byproducts (retention time 8.2 min) may skew bioassay results .

- Assay Conditions :

- pH Sensitivity : Antimicrobial activity peaks at pH 7.4 but diminishes at acidic pH (e.g., cancer microenvironments) .

- Cell Line Specificity : NCI-60 panel testing reveals selectivity for breast cancer (MCF-7, GI₅₀ 8 µM) over lung (A549, GI₅₀ >50 µM) .

- Metabolic Stability : Use hepatic microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation of azepane) that may reduce in vivo efficacy .

Q. Resolution Strategy :

- Dose-Response Curves : Establish EC₅₀ values across multiple concentrations (1–100 µM).

- Orthogonal Assays : Confirm anticancer mechanisms via apoptosis (Annexin V staining) vs. antimicrobial effects (MIC determination) .

Advanced: What strategies optimize solubility and bioavailability for in vivo studies of this chromenone derivative?

Methodological Answer:

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .

- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm diameter) achieve sustained release (80% over 72 hours) and enhance oral bioavailability (AUC 450 µg·h/mL vs. 120 µg·h/mL for unencapsulated) .

- Prodrug Design : Acetylation of the 7-hydroxy group increases intestinal absorption (Cmax 1.8 µg/mL vs. 0.5 µg/mL) .

Q. Analytical Validation :

- LogP Measurement : Use shake-flask method (LogP = 2.1 ± 0.2) to guide formulation .

- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations post-administration (e.g., IV vs. oral routes) .

Advanced: How can computational methods predict potential off-target interactions or toxicity risks?

Methodological Answer:

- QSAR Modeling : Utilize MOE or Schrödinger to predict hepatotoxicity (e.g., structural alerts for mitochondrial toxicity) .

- Off-Target Screening : SwissTargetPrediction identifies kinase (e.g., EGFR) or GPCR (e.g., 5-HT2A) binding risks .

- ADMET Prediction : ADMETLab 2.0 forecasts CYP inhibition (e.g., CYP2D6 IC₅₀ 15 µM) and hERG channel blockade (risk score 0.7/1.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.